molecular formula C21H21BrN2O2 B3679468 (Z)-3-[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]-2-cyano-N-propan-2-ylprop-2-enamide

(Z)-3-[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]-2-cyano-N-propan-2-ylprop-2-enamide

Cat. No.: B3679468
M. Wt: 413.3 g/mol
InChI Key: ZVAXCELLNIBWEY-ZDLGFXPLSA-N
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Description

The compound “3-{5-bromo-2-[(3-methylbenzyl)oxy]phenyl}-2-cyano-N-isopropylacrylamide” is a complex organic molecule. It contains several functional groups, including a bromine atom, a cyano group (-CN), an isopropylacrylamide group, and a benzyl group with a methyl substitution .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different functional group. For instance, the bromine atom could be introduced via a free radical bromination . The cyano group might be added through a cyanation reaction . The isopropylacrylamide could be formed through a reaction with isopropylamine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzyl group would likely contribute to the compound’s rigidity, while the isopropylacrylamide group could introduce some flexibility .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced through a nucleophilic substitution reaction . The cyano group could be hydrolyzed to form a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point . The cyano group could contribute to its polarity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target. The compound could potentially interact with proteins or other biological molecules through its various functional groups .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on various factors, including its reactivity and toxicity, which are not provided in the available information .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its properties and potential applications. This could include studying its reactivity under different conditions, testing its biological activity, or exploring its potential use in materials science .

Properties

IUPAC Name

(Z)-3-[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]-2-cyano-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2/c1-14(2)24-21(25)18(12-23)10-17-11-19(22)7-8-20(17)26-13-16-6-4-5-15(3)9-16/h4-11,14H,13H2,1-3H3,(H,24,25)/b18-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAXCELLNIBWEY-ZDLGFXPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Br)C=C(C#N)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Br)/C=C(/C#N)\C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-3-[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]-2-cyano-N-propan-2-ylprop-2-enamide
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(Z)-3-[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]-2-cyano-N-propan-2-ylprop-2-enamide
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(Z)-3-[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]-2-cyano-N-propan-2-ylprop-2-enamide
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(Z)-3-[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]-2-cyano-N-propan-2-ylprop-2-enamide
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(Z)-3-[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]-2-cyano-N-propan-2-ylprop-2-enamide
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(Z)-3-[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]-2-cyano-N-propan-2-ylprop-2-enamide

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